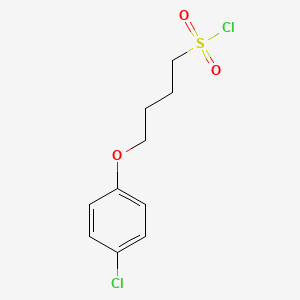

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride

Description

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S It is characterized by the presence of a chlorophenoxy group attached to a butane-1-sulfonyl chloride moiety

Properties

IUPAC Name |

4-(4-chlorophenoxy)butane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUDYEVAXJPQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-chlorophenol with butane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride may be used under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

4-Chlorobutane-1-sulfonyl chloride: Lacks the phenoxy group present in 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride.

4-(4-Chlorophenoxy)butane-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.

4-(4-Chlorophenoxy)butane-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

This compound is unique due to the presence of both a chlorophenoxy group and a sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and scientific research.

Biological Activity

Chemical Identity

4-(4-Chlorophenoxy)butane-1-sulfonyl chloride, with the molecular formula and CAS number 1339813-92-1, is a sulfonyl chloride compound characterized by its unique structure, which includes a chlorophenoxy group attached to a butane chain with a sulfonyl chloride functional group. This compound is typically presented as a colorless to light yellow liquid and is known for its reactivity, particularly in electrophilic substitution reactions due to the presence of the sulfonyl chloride group .

Applications in Drug Development

The compound is utilized in the synthesis of complex sulfonamides and other bioactive molecules. It has been noted for its potential applications in medicinal chemistry, particularly in developing drugs targeting various diseases. Its ability to form strong electrophiles allows it to participate in reactions that modify biological macromolecules, potentially leading to therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Chloro-1-butanesulfonyl chloride | Contains a butane chain with a sulfonyl chloride | Simpler structure; lacks aromatic substitution |

| 4-(Chlorophenyl)sulfanyl butane-1-sulfonyl chloride | Contains a sulfanyl group instead of phenoxy | Different functional group leading to varied reactivity |

| 4-Methylphenylsulfanyl butane-1-sulfonyl chloride | Methyl group on phenol instead of chlorine | Alters electronic properties affecting reactivity |

This table illustrates how the unique combination of the chlorophenoxy group and the sulfonyl chloride functionality makes this compound particularly versatile for synthetic applications compared to its analogs .

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research has demonstrated that compounds with similar structures exhibit significant biological activities:

- Anticancer Activity : Research on related pyrazole derivatives has shown promising results against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range against MCF-7 and NCI-H460 cell lines, indicating potent anticancer properties .

- Antimicrobial Properties : Sulfonamide derivatives have been widely studied for their antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial enzyme systems essential for synthesizing folate .

Pharmacokinetics and Safety

The pharmacokinetics of sulfonamide compounds generally indicate good absorption and distribution within biological systems. However, detailed studies specifically addressing the pharmacokinetics of this compound are lacking. Safety profiles for similar compounds suggest potential irritative effects upon contact and require careful handling in laboratory settings .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.